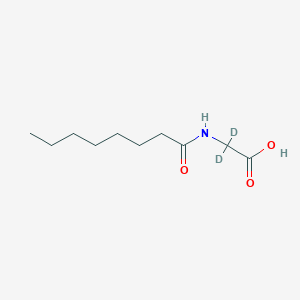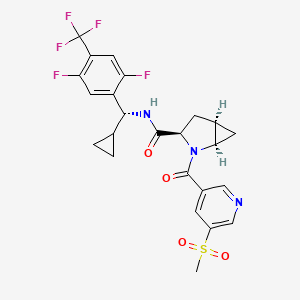
Vegfr-2-IN-16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vegfr-2-IN-16 is a compound that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels from pre-existing ones. This process is vital for various physiological and pathological conditions, including cancer, where it supports tumor growth and metastasis .
Méthodes De Préparation
The synthesis of Vegfr-2-IN-16 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to obtain the final product. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Vegfr-2-IN-16 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Vegfr-2-IN-16 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the VEGFR-2 signaling pathway. In biology and medicine, it is used to investigate the role of VEGFR-2 in angiogenesis and to develop new therapeutic strategies for diseases such as cancer and ocular diseases. In industry, it is used in the development of new drugs targeting VEGFR-2 .
Mécanisme D'action
The mechanism of action of Vegfr-2-IN-16 involves the inhibition of VEGFR-2 activity. This inhibition occurs through the binding of this compound to the tyrosine kinase domain of VEGFR-2, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. These pathways include the PLCγ-PKC, TSAd-Src-PI3K-Akt, SHB-FAK-paxillin, SHB-PI3K-Akt, and NCK-p38-MAPKAPK2/3 pathways .
Comparaison Avec Des Composés Similaires
Vegfr-2-IN-16 is unique compared to other VEGFR-2 inhibitors due to its specific binding affinity and selectivity for VEGFR-2. Similar compounds include sorafenib, sunitinib, and other quinoxaline-based derivatives. These compounds also target VEGFR-2 but may have different binding affinities and selectivities, leading to variations in their therapeutic efficacy and side effect profiles .
Propriétés
Formule moléculaire |
C21H13Cl2N3O2 |
|---|---|
Poids moléculaire |
410.2 g/mol |
Nom IUPAC |
4-chloro-N-[4-(2-chloroquinazolin-4-yl)oxyphenyl]benzamide |
InChI |
InChI=1S/C21H13Cl2N3O2/c22-14-7-5-13(6-8-14)19(27)24-15-9-11-16(12-10-15)28-20-17-3-1-2-4-18(17)25-21(23)26-20/h1-12H,(H,24,27) |
Clé InChI |
VAZBPHKNLZDTJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)OC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-N-[2-[[2-[[(2S)-1-[[(2S)-2-[(2-aminoacetyl)-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-4-methylpentanoyl]-(2-aminobutanoyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B15141939.png)
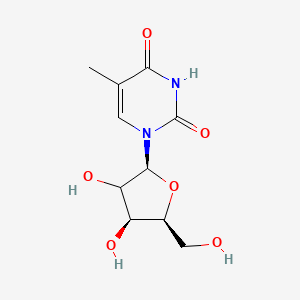
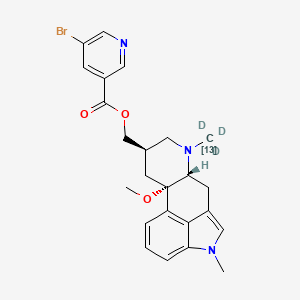
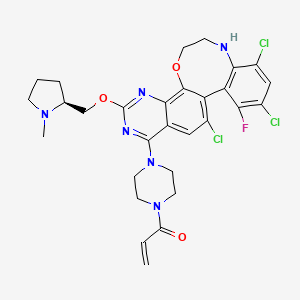
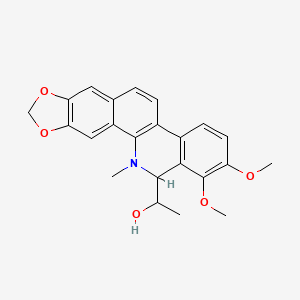

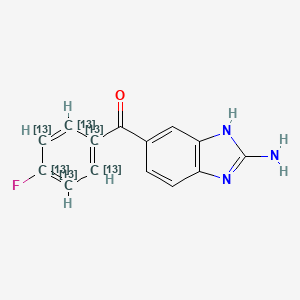
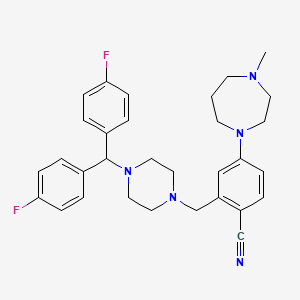
![1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141985.png)


